

N-Nitroso-meglumine: A Comprehensive Technical Review for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Nitroso-meglumine	
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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-meglumine (NSM), a nitrosamine impurity, has emerged as a significant concern for the pharmaceutical industry. As a potential genotoxic and carcinogenic compound, its presence in drug substances and finished drug products is under intense scrutiny by global regulatory bodies. Meglumine, an amino sugar, is a widely used excipient in pharmaceutical formulations, primarily as a solubilizing agent and a component of ionic contrast media. The secondary amine moiety within the meglumine structure makes it susceptible to nitrosation, leading to the formation of **N-Nitroso-meglumine** under specific processing or storage conditions. This technical guide provides a comprehensive review of the available scientific literature on **N-Nitroso-meglumine**, focusing on its chemical properties, regulatory landscape, analytical methodologies for its detection and quantification, and its toxicological profile.

Chemical and Physical Properties

N-Nitroso-meglumine, chemically known as 1-deoxy-1-(methylnitrosamino)-D-glucitol, is a derivative of meglumine. Its fundamental properties are summarized in the table below.



Property	Value	Reference
Chemical Name	1-deoxy-1- (methylnitrosamino)-D-glucitol	
CAS Number	62137-31-9	_
Molecular Formula	C7H16N2O6	_
Molecular Weight	224.21 g/mol	
Appearance	Not specified in available literature	
Solubility	Not specified in available literature	-

Regulatory Landscape and Acceptable Intake Limits

Regulatory agencies worldwide, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the control of nitrosamine impurities in pharmaceutical products. For **N-Nitroso-meglumine**, an Acceptable Intake (AI) limit has been established to ensure patient safety. The AI represents a level of exposure with a negligible cancer risk over a lifetime.

Regulatory Agency	Acceptable Intake (AI) Limit	Reference
European Medicines Agency (EMA)	1500 ng/day	[1]
U.S. Food and Drug Administration (FDA)	1500 ng/day (Potency Category 5)	[2][3]

The FDA, under its "Carcinogenic Potency Categorization Approach for N-nitrosamines," has classified **N-Nitroso-meglumine** as a Potency Category 5 nitrosamine.[3] This category is for nitrosamines that are not predicted to be metabolically activated to a genotoxic species or are predicted to form unstable reactive intermediates.[3]



Synthesis of N-Nitroso-meglumine

A specific, detailed experimental protocol for the synthesis of **N-Nitroso-meglumine** is not readily available in peer-reviewed scientific literature. However, the general synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, typically under acidic conditions.

A general procedure for the nitrosation of a secondary amine, which can be adapted for the synthesis of **N-Nitroso-meglumine**, is as follows:

General Experimental Protocol for N-Nitrosamine Synthesis

- Dissolution: The secondary amine (meglumine in this case) is dissolved in an appropriate solvent, such as water or an aqueous-organic mixture.
- Acidification: The solution is acidified, typically with a mineral acid like hydrochloric acid or sulfuric acid, to a pH of approximately 3-4.
- Nitrosation: A solution of a nitrosating agent, most commonly sodium nitrite (NaNO₂), is added dropwise to the cooled, acidified solution of the amine. The reaction is typically carried out at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions.
- Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Workup and Purification: Upon completion, the reaction mixture is neutralized. The Nnitrosamine product is then extracted with an organic solvent (e.g., dichloromethane, ethyl
 acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., sodium
 sulfate), and the solvent is removed under reduced pressure. The crude product can be
 further purified by column chromatography.

It is crucial to handle nitrosamines with extreme caution due to their potential carcinogenicity. All synthesis and handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Analytical Methodologies for Quantification



The detection and quantification of trace levels of **N-Nitroso-meglumine** in pharmaceutical matrices require highly sensitive and specific analytical methods. The most commonly employed technique is Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: UHPLC-MS/MS for **N-Nitroso-meglumine** in Tafamidis Meglumine

A validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of **N-Nitroso-meglumine** in tafamidis meglumine capsules has been reported.[1][4][5]

Chromatographic Conditions:

- Column: Teknokroma PFP (250 × 4.6 mm, 5 μm)[1]
- Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (70:30 v/v)[1]
- Flow Rate: 0.6 mL/min[1]
- Injection Volume: 20 μL[1]
- · Column Temperature: Not specified

Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode[1]
- Detection Mode: Multiple Reaction Monitoring (MRM)[1]
- MRM Transition:m/z 225.1 → m/z 177.1 (This transition is likely for the protonated molecule [M+H]⁺ and a characteristic fragment ion, though the specific fragment was not detailed in the abstract)

Method Performance:

The validation of this method demonstrated its suitability for the intended purpose.



Parameter	Result	Reference
Linearity Range	100–300 ng/mL	[1]
Correlation Coefficient (r²)	> 0.999	[1]
Limit of Detection (LOD)	0.5 ng/mL	[1]
Limit of Quantification (LOQ)	1 ng/mL	[1]
Recovery	Not specified	

Another study reported recovery rates of 99% to 128% for a similar UHPLC-MS/MS method.[5]

Toxicological Profile

The primary toxicological concern associated with **N-Nitroso-meglumine** is its potential carcinogenicity, a characteristic of the broader class of N-nitrosamines. The general mechanism of action for nitrosamine-induced carcinogenicity involves metabolic activation to form reactive electrophilic species that can alkylate DNA, leading to mutations and the initiation of cancer.

Acute Toxicity:

Specific LD50 values for **N-Nitroso-meglumine** are not available in the published literature. Material Safety Data Sheets (MSDS) for this compound typically state "No data available" for acute toxicity endpoints.

Genotoxicity and Carcinogenicity:

N-nitrosamines as a class are considered potent mutagens and carcinogens. The genotoxic mechanism is well-understood and proceeds through the following steps:

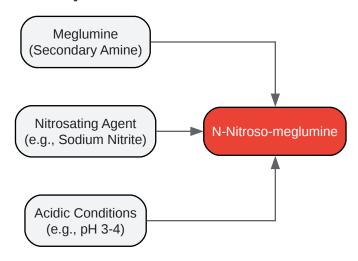
- Metabolic Activation: Cytochrome P450 enzymes in the liver metabolize the N-nitrosamine, leading to the formation of an unstable α-hydroxy nitrosamine.
- Formation of a Diazonium Ion: The α -hydroxy nitrosamine spontaneously decomposes to form a highly reactive diazonium ion.



- DNA Alkylation: The diazonium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA bases, primarily the N7 and O6 positions of guanine.
- Mutation and Carcinogenesis: This DNA alkylation can lead to mispairing during DNA replication, resulting in mutations. If these mutations occur in critical proto-oncogenes or tumor suppressor genes, they can lead to the initiation of carcinogenesis.

Visualizations

Logical Relationship: Formation of N-Nitroso-meglumine

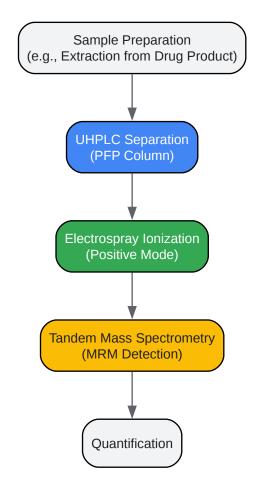


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Caption: Formation of **N-Nitroso-meglumine** from meglumine.

Experimental Workflow: UHPLC-MS/MS Analysis



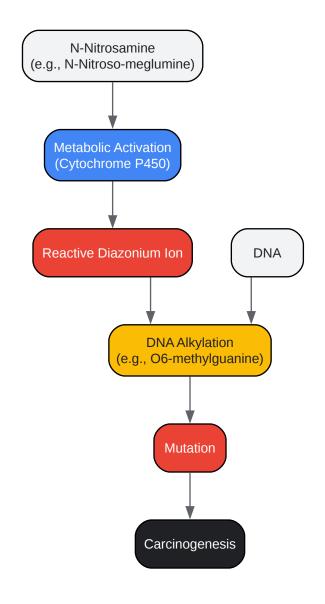


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Caption: Workflow for UHPLC-MS/MS analysis of N-Nitroso-meglumine.

Signaling Pathway: General Mechanism of Nitrosamine Carcinogenesis





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- To cite this document: BenchChem. [N-Nitroso-meglumine: A Comprehensive Technical Review for Pharmaceutical Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13415366#n-nitroso-meglumine-literature-review]

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